

Preclinical Pharmacology of Osanetant (SR-142,801): A Technical Guide

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Compound of Interest

Compound Name: *Osanetant*

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Abstract

Osanetant (SR-142,801) is a potent, selective, and stereospecific non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. Developed by Sanofi-Synthélabo in the mid-1990s, it was the first of its class and was investigated for several central nervous system disorders, including schizophrenia and anxiety. Despite demonstrating target engagement and efficacy in preclinical models and early clinical trials, its development was discontinued, reportedly due to poor pharmacokinetic properties. This technical guide provides a comprehensive overview of the preclinical pharmacology of **Osanetant**, summarizing key in vitro and in vivo data, and detailing the experimental protocols used in its evaluation.

Introduction

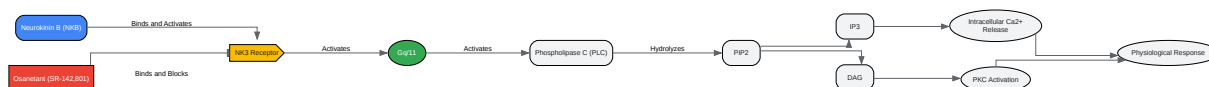
Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). They exert their physiological effects through three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK3 receptor is preferentially activated by its endogenous ligand, NKB. The NKB/NK3 system is predominantly expressed in the central nervous system and is implicated in a variety of physiological processes, including reproductive function, and the pathophysiology of several neuropsychiatric disorders.

Osanetant emerged as a pioneering tool for elucidating the roles of the NK3 receptor. This document collates the publicly available preclinical data on **Osanetant**, offering a technical

resource for researchers in the field.

Mechanism of Action

Osanetant is a selective and competitive antagonist of the tachykinin NK3 receptor.[1][2] It binds to the NK3 receptor, preventing the binding of the endogenous agonist NKB and subsequent downstream signaling. Functional studies have demonstrated that **Osanetant** competitively inhibits NKB-mediated effects, such as contractions of the guinea-pig ileum and acetylcholine release.[1][2]



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Figure 1: Osanetant's Mechanism of Action at the NK3 Receptor.

In Vitro Pharmacology

Binding Affinity and Selectivity

Osanetant exhibits high affinity for the NK3 receptor, with notable species-dependent differences. Its affinity is significantly higher for human and guinea pig NK3 receptors compared to the rat ortholog.[3] The compound demonstrates marked selectivity for the NK3 receptor over NK1 and NK2 subtypes.

Receptor	Species	Assay Type	Parameter	Value (nM)	Reference
NK3	Human	Binding	Ki	0.21	[4]
NK3	Guinea Pig	Binding	Ki	0.11	[4]
NK3	Rat	Binding	Ki	15	[4]
NK2	Rabbit	Functional	pKB	~22 (KB=7.66)	[5]
NK2	Hamster	Functional	pKB	~144 (KB=6.84)	[5]
NK1	Guinea Pig	Functional	-	Inactive	[5]

Table 1: In Vitro Binding Affinity and Selectivity of **Osanetant**

Functional Antagonism

Osanetant's antagonist activity has been characterized in various functional assays. It has been shown to be a potent antagonist of senktide-induced formation of [3H]inositol monophosphate in guinea-pig ileum slices.[\[6\]](#)

Assay	Tissue/System	Species	Parameter	Value	Reference
[MePhe7]NK B-mediated Contraction	Isolated Ileum	Guinea Pig	pA2	9.4	[4]
Senktide-induced [3H]inositol monophosphate formation	Ileum Slices	Guinea Pig	Apparent KB	3.2 nM	[6]
Senktide-induced Contraction	Isolated Ileum	Guinea Pig	Apparent pKB	9.27	[5]
Senktide-induced Contraction	Portal Vein	Rat	pKB	7.49	[5]

Table 2: In Vitro Functional Antagonist Activity of **Osanetant**

Stereoselectivity

Osanetant is the (S)-enantiomer and its pharmacological activity is highly stereospecific. The (R)-enantiomer, SR-142,806, is significantly less active, demonstrating the specific conformational requirements for binding to the NK3 receptor.[\[6\]](#)[\[7\]](#)

In Vivo Pharmacology

Osanetant has demonstrated efficacy in several preclinical animal models, supporting its investigation for neuropsychiatric disorders.

Animal Model	Species	Agonist	Effect of Osanetant	Dose Range	Reference
Senktide-induced Turning Behavior	Gerbil	Intrastriatal Senktide	Potent inhibition of turning behavior	Not specified	[2]
Senktide-induced Locomotor Activity	Gerbil	Intracerebroventricular Senktide	Blockade of hyperlocomotion	10 and 30 mg/kg, i.p.	[8]
Substance P-induced Bronchial Hyperreactivity	Guinea Pig	Aerosolized Substance P	Prevention of hyperresponsiveness	1 mg/kg, i.p.	[9]
Senktide-induced Cardiovascular Effects	Guinea Pig	Intravenous Senktide	Dose-dependent inhibition of pressor effect	0.46-4.6 μ mol/kg, i.v.; 4.6-46 μ mol/kg, p.o.	[7]

Table 3: In Vivo Preclinical Efficacy of **Osanetant**

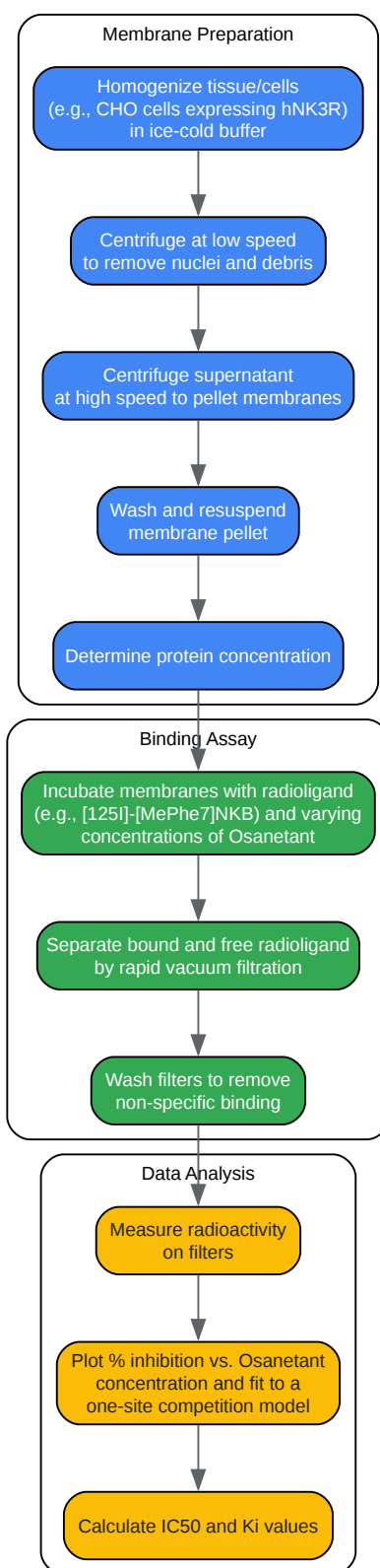
Pharmacokinetics

Detailed preclinical pharmacokinetic data for **Osanetant**, such as half-life, oral bioavailability, and clearance in various species, are not extensively available in the public domain. Its development was reportedly halted due to "poor pharmacokinetic characteristics," but quantitative data to substantiate this are scarce. The available information suggests that **Osanetant** is orally active in guinea pigs, as demonstrated in cardiovascular studies.[7] However, precise oral bioavailability values have not been reported. Similarly, while its investigation for CNS disorders implies brain penetration, quantitative data such as brain-to-plasma ratios are not publicly available.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of **Osanetant** for the NK3 receptor.



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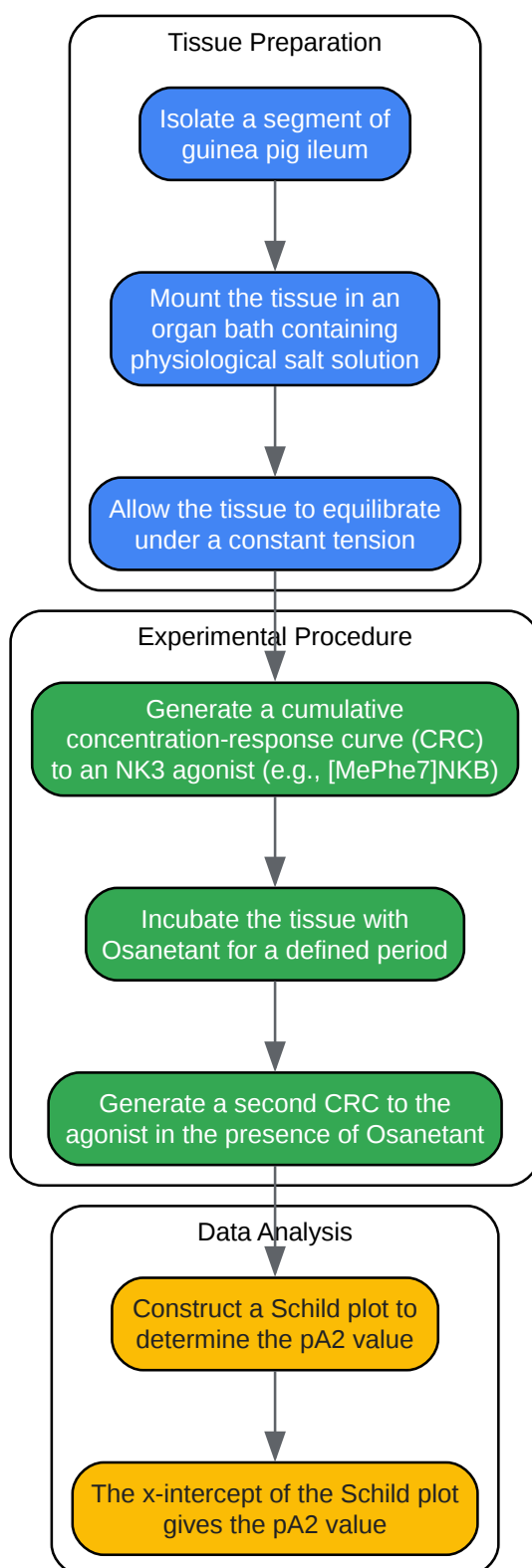
Figure 2: Workflow for a Radioligand Binding Assay.

- Membrane Preparation:
 - Tissues (e.g., guinea pig cerebral cortex) or cells expressing the NK3 receptor (e.g., CHO cells) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
 - The resulting supernatant is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
 - The membrane pellet is washed and resuspended in fresh buffer.
 - Protein concentration is determined using a standard method (e.g., Bradford assay).
- Binding Reaction:
 - In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of a suitable radioligand (e.g., [125I]-[MePhe7]NKB or [3H]-SR-142,801) and varying concentrations of **Osanetant**.
 - Non-specific binding is determined in the presence of a high concentration of an unlabeled NK3 agonist (e.g., senktide).
 - Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- Separation and Detection:
 - The binding reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
 - Filters are washed with ice-cold buffer to reduce non-specific binding.
 - The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis:

- The concentration of **Osanetant** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
- The inhibition constant (K_i) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Guinea Pig Isolated Ileum Contraction Assay

This ex vivo functional assay assesses the antagonist effect of **Osanetant** on NK3 receptor-mediated smooth muscle contraction.



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Figure 3: Workflow for the Guinea Pig Isolated Ileum Contraction Assay.

- Tissue Preparation:
 - A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in a physiological salt solution (e.g., Krebs-Henseleit solution).
 - The longitudinal muscle-myenteric plexus preparation is carefully dissected.
 - The tissue is mounted in an organ bath containing the physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
 - The preparation is allowed to equilibrate under a resting tension (e.g., 1 g).
- Experimental Procedure:
 - A cumulative concentration-response curve to an NK3 receptor agonist (e.g., [MePhe7]NKB or senktide) is generated to establish a baseline response.
 - The tissue is washed and then incubated with a known concentration of **Osanetant** for a predetermined time.
 - A second concentration-response curve to the agonist is generated in the presence of **Osanetant**.
 - This procedure is repeated with different concentrations of **Osanetant**.
- Data Analysis:
 - The rightward shift in the agonist concentration-response curve caused by **Osanetant** is quantified.
 - A Schild plot is constructed by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of **Osanetant**.
 - The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀, is determined from the x-intercept of the Schild plot.

Senktide-Induced Turning Behavior in Gerbils

This in vivo model is used to assess the central activity of NK3 receptor antagonists.

- Animal Preparation:
 - Male Mongolian gerbils are anesthetized and placed in a stereotaxic frame.
 - A guide cannula is implanted into the striatum for intrastriatal injections.
 - Animals are allowed to recover from surgery for a specified period.
- Experimental Procedure:
 - Animals are pre-treated with either vehicle or **Osanetant** at various doses (typically administered intraperitoneally or orally).
 - After a defined pre-treatment time, the selective NK3 receptor agonist, senktide, is injected directly into the striatum via the implanted cannula.
 - The animals are placed in an observation arena, and their turning behavior (contralateral rotations) is recorded for a specific duration.
- Data Analysis:
 - The total number of contralateral turns is quantified for each animal.
 - The percentage inhibition of turning behavior by **Osanetant** compared to the vehicle-treated group is calculated.
 - Dose-response curves can be generated to determine the potency of **Osanetant** in this model.

Conclusion

Osanetant (SR-142,801) was a landmark molecule in the study of tachykinin NK3 receptor pharmacology. The preclinical data clearly establish it as a potent, selective, and stereospecific NK3 receptor antagonist with demonstrable in vivo activity in models relevant to CNS disorders. While its clinical development was halted, the wealth of preclinical information generated with **Osanetant** has been instrumental in validating the NK3 receptor as a therapeutic target and

has paved the way for the development of next-generation NK3 receptor antagonists. The information and protocols detailed in this guide serve as a valuable resource for researchers continuing to explore the therapeutic potential of modulating the NKB/NK3 signaling pathway.

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